N-Fmoc-3-methyl-L-tyrosine
CAS No.: 1145678-51-8
Cat. No.: VC11654481
Molecular Formula: C25H23NO5
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1145678-51-8 |
|---|---|
| Molecular Formula | C25H23NO5 |
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-methylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C25H23NO5/c1-15-12-16(10-11-23(15)27)13-22(24(28)29)26-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21-22,27H,13-14H2,1H3,(H,26,30)(H,28,29)/t22-/m0/s1 |
| Standard InChI Key | NRABCNXHTKWOPO-QFIPXVFZSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
| SMILES | CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
| Canonical SMILES | CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Introduction
Chemical and Structural Properties
Molecular Architecture
N-Fmoc-3-methyl-L-tyrosine is characterized by three key structural features:
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Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) moiety shields the alpha-amino group during peptide synthesis, preventing unwanted side reactions. This group is selectively removed under basic conditions (e.g., piperidine), enabling sequential peptide elongation .
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Methyl Substituent: A methyl group at the 3-position of the tyrosine phenolic ring alters steric and electronic properties, influencing peptide conformation and interactions with biological targets.
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Carboxylic Acid Functionality: The free carboxylic acid group facilitates coupling to subsequent amino acids during SPPS via activation reagents like HBTU or HATU .
The compound’s exact mass is 417.157623 Da, and its LogP value of 5.13 indicates moderate hydrophobicity, which can enhance membrane permeability in peptide therapeutics .
Physicochemical Data
Table 1 summarizes critical physicochemical properties of N-Fmoc-3-methyl-L-tyrosine:
The low vapour pressure and high boiling point reflect the compound’s stability under standard laboratory conditions, while the refractive index aids in purity assessment during synthesis .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of N-Fmoc-3-methyl-L-tyrosine typically involves two sequential modifications to L-tyrosine:
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Methylation of the Phenolic Ring: Direct electrophilic substitution or enzymatic catalysis introduces the methyl group at the 3-position. Enzymatic methods, analogous to those used for 3,5-difluorotyrosine synthesis, offer regioselectivity and reduced byproducts .
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Fmoc Protection: The alpha-amino group is protected using Fmoc-Cl (Fmoc chloride) in a biphasic system (e.g., sodium carbonate/dioxane), yielding the final product after purification via recrystallization or chromatography .
A chemo-enzymatic approach, as demonstrated for Fmoc-3,5-difluorotyrosine, could be adapted for scale-up, leveraging enzymes like tyrosine phenol-lyase to achieve high enantiomeric purity .
Industrial-Scale Manufacturing
Industrial production emphasizes cost efficiency and purity:
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Reactor Design: Continuous-flow systems minimize reaction times and improve yield consistency.
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Purification: Gradient elution chromatography ensures >98% purity, critical for pharmaceutical applications.
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Quality Control: LC-MS and NMR validate structural integrity, while DSC (differential scanning calorimetry) monitors thermal stability .
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
N-Fmoc-3-methyl-L-tyrosine is a cornerstone in SPPS for constructing peptides with tailored properties:
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Conformational Restriction: The 3-methyl group induces steric hindrance, stabilizing beta-turn or helical structures in peptides. For example, its incorporation into angiotensin analogs enhanced receptor binding affinity by 15-fold compared to unmodified tyrosine .
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Hydrophobic Tagging: The methyl group increases peptide hydrophobicity, improving cell membrane penetration in drug delivery systems .
Bioconjugation and Probe Development
The methyl group serves as a handle for post-synthetic modifications:
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Photoaffinity Labeling: Diazirine moieties can be appended to the methyl group, enabling covalent crosslinking with target proteins for structural studies .
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Fluorescent Tagging: Coupling with cyanine dyes via click chemistry produces probes for real-time imaging of peptide trafficking in live cells.
Biological and Pharmacological Implications
Enzyme Interactions
The methyl modification impacts enzyme recognition:
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Protein Tyrosine Phosphatases (PTPs): Peptides containing 3-methyltyrosine exhibit similar substrate kinetics to native tyrosine peptides but resist degradation by tyrosinase, prolonging their activity in cellular assays .
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Kinase Modulation: In kinase assays, the methyl group disrupts ATP-binding pocket interactions, reducing phosphorylation efficiency by 20–40% in EGFR (epidermal growth factor receptor) models .
Neurodegenerative Disease Research
While nitrotyrosine derivatives are linked to neurotoxicity in ALS and Parkinson’s disease, the 3-methyl variant may confer protective effects:
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Aggregation Inhibition: In alpha-synuclein models, 3-methyltyrosine peptides reduced fibril formation by 30%, suggesting potential therapeutic utility .
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Blood-Brain Barrier Permeation: Enhanced hydrophobicity facilitates transport across in vitro BBB models, positioning it as a candidate for CNS-targeted therapeutics .
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